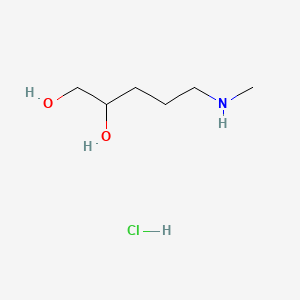
5-(Methylamino)pentane-1,2-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylamino)pentane-1,2-diol hydrochloride: is a chemical compound with the molecular formula C6H15NO2·HCl It is a derivative of pentane and contains both an amino group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylamino)pentane-1,2-diol hydrochloride typically involves the reaction of 5-chloropentane-1,2-diol with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{5-chloropentane-1,2-diol} + \text{methylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(Methylamino)pentane-1,2-diol hydrochloride can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-(Methylamino)pentane-1,2-diol hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical reactions.
Biology: In biological research, this compound may be used as a building block for the synthesis of biologically active molecules. It can be incorporated into larger structures to study their effects on biological systems.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Methylamino)pentane-1,2-diol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 5-Aminopentane-1,2-diol hydrochloride
- 5-(Dimethylamino)pentane-1,2-diol hydrochloride
- 5-(Ethylamino)pentane-1,2-diol hydrochloride
Comparison: 5-(Methylamino)pentane-1,2-diol hydrochloride is unique due to the presence of a methylamino group, which imparts specific chemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. The presence of the methyl group can influence the compound’s interactions with other molecules, making it distinct in its applications.
Properties
Molecular Formula |
C6H16ClNO2 |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
5-(methylamino)pentane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-7-4-2-3-6(9)5-8;/h6-9H,2-5H2,1H3;1H |
InChI Key |
RZPXYFGTSTVVRK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC(CO)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















